5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile 5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1548587-57-0
VCID: VC2977745
InChI: InChI=1S/C10H7BrF3NO/c11-8-1-2-9(7(5-8)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
SMILES: C1=CC(=C(C=C1Br)C#N)OCCC(F)(F)F
Molecular Formula: C10H7BrF3NO
Molecular Weight: 294.07 g/mol

5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile

CAS No.: 1548587-57-0

Cat. No.: VC2977745

Molecular Formula: C10H7BrF3NO

Molecular Weight: 294.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile - 1548587-57-0

Specification

CAS No. 1548587-57-0
Molecular Formula C10H7BrF3NO
Molecular Weight 294.07 g/mol
IUPAC Name 5-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Standard InChI InChI=1S/C10H7BrF3NO/c11-8-1-2-9(7(5-8)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Standard InChI Key VOXSZEIWNHNBLX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C#N)OCCC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Br)C#N)OCCC(F)(F)F

Introduction

5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is an organic compound with the molecular formula C₁₀H₇BrF₃NO. It is a derivative of benzonitrile, featuring a bromine atom and a trifluoropropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthesis and Preparation

The synthesis of 5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of a suitable benzonitrile precursor with 3,3,3-trifluoropropyl bromide in the presence of a base. The reaction conditions often include elevated temperatures and an organic solvent like dimethylformamide (DMF).

Synthetic Route:

  • Starting Materials: 5-Bromo-2-hydroxybenzonitrile and 3,3,3-trifluoropropyl bromide.

  • Base: Potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Conditions: Elevated temperatures.

Chemical Reactions and Transformations

5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile can undergo various chemical reactions due to its functional groups:

Types of Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

  • Oxidation: The compound can be oxidized to introduce additional functional groups.

  • Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Applications and Research Findings

This compound is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds. Its unique structure suggests potential biological activities, making it a candidate for further biological evaluation.

Applications:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive molecules.

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